![molecular formula C15H24O B2438188 2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone CAS No. 4755-32-2](/img/structure/B2438188.png)
2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone
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Description
The compound is a derivative of the bicyclo[2.2.1]heptane structure . Bicyclo[2.2.1]heptane, also known as norbornane, is an organic compound and a saturated hydrocarbon .
Synthesis Analysis
While specific synthesis methods for the compound are not available, similar compounds such as bicyclo[2.2.1]heptane-1-carboxylates have been synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis
The molecular structure is likely to be based on the bicyclo[2.2.1]heptane structure, which is a bridged bicyclic compound .Scientific Research Applications
Synthesis of Framework N - [(Oxiran-2-yl)methyl]sulfonamides
The compound can react with epichlorohydrin in the presence of tetramethylammonium iodide to afford a group of framework N - [(oxiran-2-yl)methyl]sulfonamides .
Production of New Dioxiranes
The same reaction also produces a series of new dioxiranes, N - (oxiran-2-yl)methyl-N- (exo-5,6-epoxybicyclo [2.2.1]heptan-endo-2-ylmethyl)arenesulfonamides .
Swern Oxidation
The compound can undergo Swern oxidation, which is a method for converting primary and secondary alcohols to aldehydes and ketones .
Unexpected Ring-Opening Reaction
An unexpected ring-opening reaction can occur during the Swern oxidation of pyrazine-fused congeners .
Synthesis of Bicyclic Esters
The compound can be used in the synthesis of bicyclic esters, which are reactive monomers for the synthesis of new polymeric products .
Transition Metal-Catalyzed Dimerization of Alkene
The compound is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene .
Vinylic Polymerization
The vinylic polymerization of the compound with Co (II) compounds and the metallocene [η5 - (C5Me5)Co-η2 -Cl]2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .
properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-3,5-dimethylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-10(2)15(14(16)6-9)13-8-11-3-4-12(13)7-11/h9-13,15H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRXGTVRYFLYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(=O)C1)C2CC3CCC2C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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